molecular formula C16H43FNO3+ B12042446 tetrabutylazanium;trihydrate;hydrofluoride

tetrabutylazanium;trihydrate;hydrofluoride

Cat. No.: B12042446
M. Wt: 316.52 g/mol
InChI Key: VEPTXBCIDSFGBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylazanium;trihydrate;hydrofluoride can be synthesized by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. The water is then evaporated to collect the compound as an oil in quantitative yield . Anhydrous samples can be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide .

Industrial Production Methods

In industrial settings, the compound is often produced by similar methods, ensuring the removal of water to obtain the anhydrous form. The hydrated form is commercially available and is stable under standard conditions .

Mechanism of Action

The compound exerts its effects primarily through the fluoride ion, which is a strong hydrogen bond acceptor. This property allows it to participate in various nucleophilic substitution and deprotection reactions. The fluoride ion’s nucleophilicity is influenced by its hydration state, with anhydrous forms being more reactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylazanium;trihydrate;hydrofluoride is unique due to its ability to provide fluoride ions in organic solvents, which is not commonly achieved with other quaternary ammonium salts. Its role as a deprotecting agent and phase transfer catalyst further distinguishes it from similar compounds .

Properties

Molecular Formula

C16H43FNO3+

Molecular Weight

316.52 g/mol

IUPAC Name

tetrabutylazanium;trihydrate;hydrofluoride

InChI

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;

InChI Key

VEPTXBCIDSFGBF-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.F

Origin of Product

United States

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